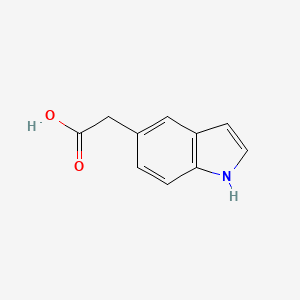

Ácido 2-(1H-Indol-5-YL)acético

Descripción general

Descripción

2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in the regulation of plant growth and development. IAA is synthesized in the apical meristem of plants and is transported to other parts of the plant, where it affects various physiological processes. In recent years, IAA has gained attention for its potential use in scientific research due to its unique properties.

Mecanismo De Acción

Target of Action

2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a derivative of indole . It is known to target interleukin-2 , a cytokine signaling molecule in the immune system. Interleukin-2 plays a crucial role in the body’s natural response to microbial infection and in discriminating between foreign (non-self) and self.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that 2-(1H-Indol-5-YL)acetic acid may interact with its targets, such as interleukin-2, and induce changes that affect the body’s immune response.

Biochemical Pathways

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(1H-Indol-5-YL)acetic acid may be involved in similar biochemical pathways. The compound’s effects on these pathways and their downstream effects are subjects of ongoing research.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1H-Indol-5-YL)acetic acid may have similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

IAA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, IAA is stable and can be stored for long periods without degradation. However, IAA has some limitations, including its low solubility in water and its potential for degradation under certain conditions.

Direcciones Futuras

There are several future directions for research involving IAA. One area of interest is the study of the interactions between IAA and other plant hormones, such as cytokinins and gibberellins. Additionally, the use of IAA in the development of new plant growth regulators and biostimulants is an area of active research. Finally, the potential use of IAA in the production of biofuels and other industrial products is an area of growing interest.

Conclusion

In conclusion, 2-(1H-Indol-5-YL)acetic acid, or 2-(1H-Indol-5-YL)acetic acidtic acid, is a naturally occurring plant hormone that has gained attention for its potential use in scientific research. It plays a crucial role in the regulation of plant growth and development and has been used to investigate various physiological processes in plants. The synthesis of IAA can be achieved through chemical synthesis or microbial fermentation. IAA has several advantages for use in lab experiments, including its availability and stability, but also has some limitations. There are several future directions for research involving IAA, including the study of its interactions with other plant hormones and its potential use in the production of biofuels and industrial products.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados del ácido 2-(1H-Indol-5-YL)acético se han estudiado por su potencial en el tratamiento del cáncer. Estos compuestos pueden atacar las células cancerosas y se ha demostrado que inhiben su crecimiento. El núcleo indol es una estructura común que se encuentra en productos naturales y fármacos, y juega un papel significativo en la biología celular .

Actividad antimicrobiana

Los derivados del indol exhiben propiedades antimicrobianas, lo que los convierte en valiosos en el desarrollo de nuevos antibióticos. Se han utilizado para tratar diversas infecciones microbianas, mostrando eficacia contra una variedad de bacterias y hongos .

Trastornos neurológicos

La investigación ha indicado que los derivados del indol pueden tener aplicaciones terapéuticas en el tratamiento de trastornos neurológicos. Su capacidad para cruzar la barrera hematoencefálica los convierte en candidatos adecuados para el desarrollo de fármacos en este campo .

Regulación del crecimiento de las plantas

El ácido indolacético, un derivado del ácido 2-(1H-Indol-5-YL)acético, es una hormona vegetal bien conocida. Regula el crecimiento de las plantas induciendo la elongación y división celular, y se ha demostrado que causa un crecimiento descontrolado cuando se aplica en altas concentraciones .

Diferenciación de tejidos

Más allá de su papel como hormona vegetal, el ácido 2-(1H-Indol-5-YL)acético influye en la diferenciación de los tejidos. Está involucrado en la regulación de varios procesos de desarrollo en las plantas, incluida la dominancia apical y la respuesta a la luz y la gravedad .

Propiedades antivirales y antiinflamatorias

Se ha informado que los derivados del indol poseen actividades antivirales y antiinflamatorias. Se han utilizado en la síntesis de compuestos que muestran actividad inhibitoria contra la influenza A y otros virus .

Propiedades

IUPAC Name |

2-(1H-indol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDWMQWLWGXEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593382 | |

| Record name | (1H-Indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34298-84-5 | |

| Record name | (1H-Indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

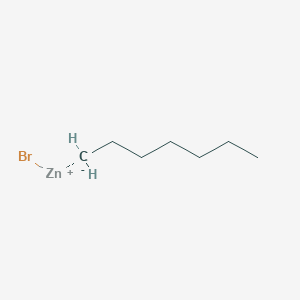

Synthesis routes and methods

Procedure details

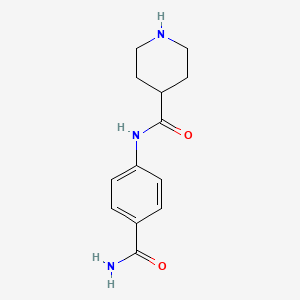

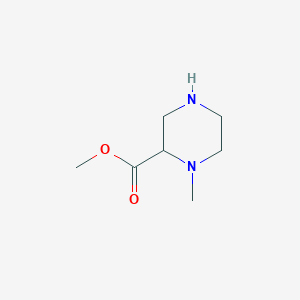

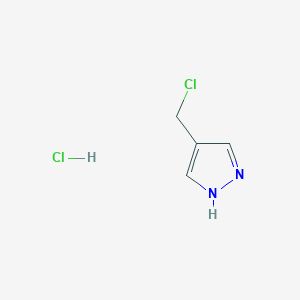

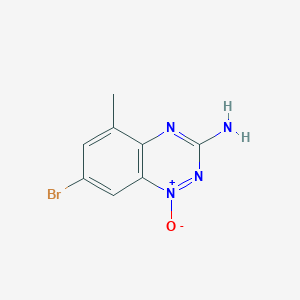

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)